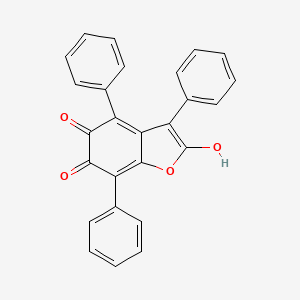

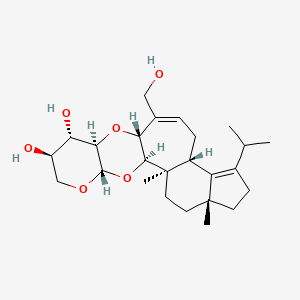

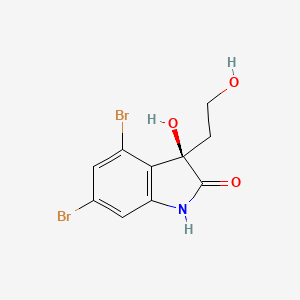

![molecular formula C41H72O15 B1249137 [(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1249137.png)

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate is a natural product found in Gliocladium and Sphaerostilbella with data available.

科学的研究の応用

Solubility and Chemical Properties

Research on similar compounds reveals insights into their solubility and chemical properties. For instance, the solubilities of various saccharides related to this compound, such as xylose and mannose, in ethanol-water solutions, have been studied, indicating temperature and solvent composition impacts solubility (Gong, Wang, Zhang, & Qu, 2012)(Gong, Wang, Zhang, & Qu, 2012).

Potential Applications in Pharmaceutical Synthesis

Certain structurally related compounds have been utilized in asymmetric syntheses, contributing to the development of pharmaceuticals and therapeutic agents. For example, asymmetric synthesis of C15 polyketide spiroketals (Meilert, Pettit, & Vogel, 2004)(Meilert, Pettit, & Vogel, 2004) and total syntheses of (+)-Altholactone and three stereocongeners (Ueno, Tadano, Ogawa, McLaughlin, & Alkofahi, 1989)(Ueno, Tadano, Ogawa, McLaughlin, & Alkofahi, 1989) exemplify such applications.

Structural and Biochemical Studies

Compounds like bergenin monohydrate, a C-glucoside of 4-O-methylgallic acid, have been structurally analyzed for their potential activities like anti-inflammatory and antiasthmatic properties (Ye, Sun, & Pan, 2004)(Ye, Sun, & Pan, 2004). These studies contribute to understanding the biological activities and potential therapeutic applications of related compounds.

Role in mTOR Signaling and Disease Research

The mTOR signaling pathway, which involves compounds similar to the one , plays a crucial role in various diseases, including Alzheimer's disease and type 2 diabetes. Research focusing on network-based identification of key genes in these diseases has highlighted the significance of compounds like [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-3-yl aceta te in inhibiting PDK1, a key gene in these pathways (Buddham, Yadav, Narad, Gupta, & Mathur, 2022)(Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

特性

分子式 |

C41H72O15 |

|---|---|

分子量 |

805 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate |

InChI |

InChI=1S/C41H72O15/c1-11-20(2)12-21(3)13-26(8)39(56-41-38(52)37(51)36(50)31(19-44)55-41)27(9)15-24(6)32(46)22(4)14-23(5)33(47)25(7)16-28(10)40(53)54-30(18-43)35(49)34(48)29(45)17-42/h13-16,20-22,25,27,29-39,41-52H,11-12,17-19H2,1-10H3/b23-14+,24-15+,26-13+,28-16+/t20-,21-,22-,25-,27-,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39+,41-/m0/s1 |

InChIキー |

XFUDLQUFBZRZQN-YMTZBNGGSA-N |

異性体SMILES |

CC[C@H](C)C[C@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CCC(C)CC(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(CO)C(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

同義語 |

TMC 171B TMC-171B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

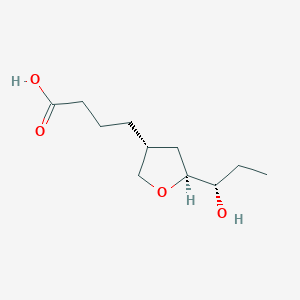

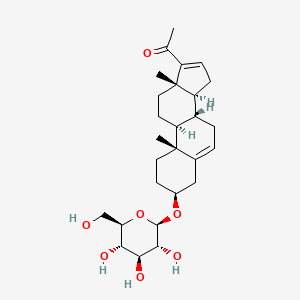

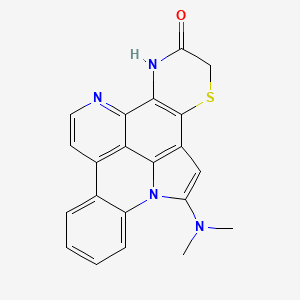

![(2S)-4-[(2R)-2-hydroxy-12-[(2S,5R)-5-[(1R)-1,10,11-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249057.png)

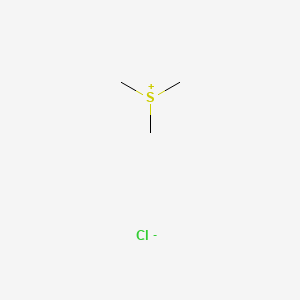

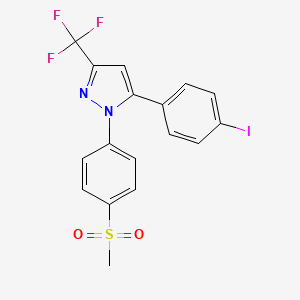

![4-[(N,N-dimethylcarbamoyl)oxy]-5-(naphth-1-yl)naphtho[2,3-b]pyrrolo[1,2-d][1,4]oxazepine](/img/structure/B1249063.png)

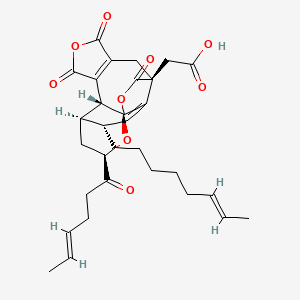

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)